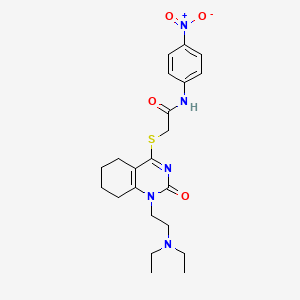![molecular formula C21H22N4O B2773134 N'-[(pyridin-2-yl)methylidene]-3-(2,3,4,9-tetrahydro-1H-carbazol-9-yl)propanehydrazide CAS No. 612047-88-8](/img/structure/B2773134.png)
N'-[(pyridin-2-yl)methylidene]-3-(2,3,4,9-tetrahydro-1H-carbazol-9-yl)propanehydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound seems to be a complex organic molecule that likely contains a pyridine and a carbazole moiety . Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. Carbazole is a tricyclic aromatic organic compound. This type of compounds can be used in the design of structures in medicinal chemistry .
Synthesis Analysis
N-(Pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from α-bromoketones and 2-aminopyridine under different reaction conditions . N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP and the reaction conditions were mild and metal-free .Chemical Reactions Analysis
In the synthesis of similar compounds, a chemodivergent process was observed. In toluene, C–C bond cleavage promoted by I2 and TBHP led to the formation of N-(Pyridin-2-yl)amides. In contrast, in ethyl acetate, a one-pot tandem cyclization/bromination occurred when only TBHP was added .Physical And Chemical Properties Analysis
As mentioned earlier, similar compounds like ethyl 6-(5-((2,3-difluorobenzyl)carbamoyl)pyrimidin-2-yl)nicotinate are white solids with a melting point of 181–182 °C .Wissenschaftliche Forschungsanwendungen
Magnetic Studies and Grid Complexes : Compounds similar to N'-[(pyridin-2-yl)methylidene]-3-(2,3,4,9-tetrahydro-1H-carbazol-9-yl)propanehydrazide have been used to form homoleptic tetranuclear square grid structures for magnetic studies. These structures demonstrate significant intramolecular ferromagnetic or antiferromagnetic interactions, which are vital in materials science and magnetic resonance studies (Mandal et al., 2011).
Antibacterial and Antifungal Applications : Derivatives of this compound have been explored as broad-spectrum antibacterial agents. They exhibit potent antibacterial activity with minimal inhibitory concentrations, as well as moderate antifungal activity against pathogens like Candida albicans (Al-Wahaibi et al., 2020).
Bioinformatic Characterization for Neurodegenerative Diseases : Research has been conducted on Schiff bases derived from similar compounds, with a focus on Alzheimer’s disease. These studies involve bioinformatics tools to predict binding to therapeutic targets, thereby aiding in the development of neuropsychiatric drugs (Avram et al., 2021).
Materials Science and Electronics : The synthesis of polyimides from compounds containing carbazole groups, similar to the structure of interest, has been explored. These polyimides exhibit excellent solubility and thermal stability, making them suitable for applications in electronics and materials science (Ghaemy et al., 2009).
Optoelectronics and Light-Emitting Diodes (LEDs) : Compounds with structures related to this compound have been used in the development of phosphorescent organic light-emitting diodes (PhOLEDs). These materials show promise in improving the performance and efficiency of LEDs (Liu et al., 2018).
Pharmaceutical Applications : There has been research into asymmetric synthesis methods for derivatives of this compound, highlighting their potential as treatments for human papillomavirus infections (Boggs et al., 2007).
Ligand Coordination and Metal Complexes : Studies have been conducted on the varying coordination modes of derivatives of this compound with different metal centers. These studies provide insights into the structural and emission properties of copper(II), zinc(II), and cadmium(II) complexes, which are relevant in catalysis and coordination chemistry (Das et al., 2010).
Eigenschaften
IUPAC Name |
N-[(E)-pyridin-2-ylmethylideneamino]-3-(1,2,3,4-tetrahydrocarbazol-9-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O/c26-21(24-23-15-16-7-5-6-13-22-16)12-14-25-19-10-3-1-8-17(19)18-9-2-4-11-20(18)25/h1,3,5-8,10,13,15H,2,4,9,11-12,14H2,(H,24,26)/b23-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAGBEFJJOGALQA-HZHRSRAPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=CC=CC=C3N2CCC(=O)NN=CC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2=C(C1)C3=CC=CC=C3N2CCC(=O)N/N=C/C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-chloro-2-{5-[4-(phenylsulfanyl)phenyl]-1H-pyrazol-1-yl}-5-(trifluoromethyl)pyridine](/img/structure/B2773051.png)

![3-bromo-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2773055.png)



![ethyl 4-[2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate](/img/structure/B2773061.png)


![N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2773066.png)



